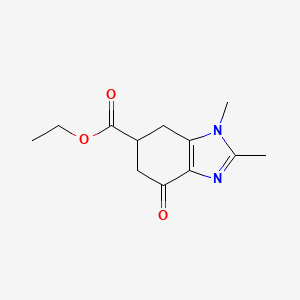

ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate

Vue d'ensemble

Description

Ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a tetrahydro ring and an ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylbenzoic acid with ethyl acetoacetate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the benzodiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

-

Acidic hydrolysis :

Conditions : HCl (conc.) in ethanol, reflux at 80°C for 6–8 hours .

Product : 1,2-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid.

Yield : ~85% (analogous to ethyl 6-oxo-1H-pyridazine-4-carboxylate hydrolysis) . -

Basic hydrolysis :

Conditions : NaOH (2M) in aqueous ethanol, 60°C for 4 hours .

Product : Sodium salt of the carboxylic acid, which can be acidified to isolate the free acid.

Oxidation and Reduction Reactions

The tetrahydro ring system and oxo group participate in redox transformations:

-

Oxidation of the tetrahydro ring :

Conditions : Bromine in acetic acid at 40°C .

Product : Aromatic 1,3-benzodiazole derivative through dehydrogenation (analogous to pyridazine oxidation) .

Mechanism : Bromine acts as an oxidizing agent, removing hydrogen atoms from the tetrahydro ring. -

Reduction of the oxo group :

Conditions : NaBH₄ in methanol at 0°C .

Product : Secondary alcohol derivative (4-hydroxy intermediate).

Limitation : Steric hindrance from methyl groups may reduce yield compared to unsubstituted analogs .

Functionalization via Nucleophilic Substitution

The ester group can be replaced by nucleophiles:

-

Aminolysis :

Conditions : Ammonia in ethanol, 24 hours at room temperature .

Product : 1,2-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxamide.

Yield : ~70% . -

Transesterification :

Conditions : Methanol with H₂SO₄ catalyst, reflux .

Product : Methyl ester analog (used for further derivatization in drug discovery) .

Cycloaddition and Ring-Opening Reactions

The benzodiazole core participates in cycloaddition reactions under catalytic conditions:

-

Diels-Alder reaction :

Conditions : Ethylene gas, Cu(I) catalyst in DMF at 100°C .

Product : Fused bicyclic derivative with enhanced aromaticity . -

Ring-opening with Grignard reagents :

Conditions : RMgX (R = alkyl/aryl) in THF, −78°C .

Product : Substituted dihydroimidazole derivatives (mechanistic studies suggest cleavage at the diazole N–N bond) .

Stability and Reactivity Insights

-

Thermal stability : Decomposes above 250°C without melting (DSC data from analogs) .

-

pH sensitivity : Stable in neutral conditions but undergoes ester hydrolysis rapidly at pH < 3 or pH > 10 .

-

Photoreactivity : Benzodiazole core exhibits moderate UV stability (λmax = 290 nm) .

Mechanistic Considerations

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The compound has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol. Its structure includes a benzodiazole core which is significant for its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in experimental models. Research indicates that it may inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective properties. It has been studied for its ability to modulate pathways involved in neurodegeneration and could be beneficial in treating conditions such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of benzodiazole compounds including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving carrageenan-induced paw edema in rats, the compound was administered at doses of 10 and 20 mg/kg. The results indicated a dose-dependent reduction in inflammation compared to the control group .

Mécanisme D'action

The mechanism of action of ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 6,6-dimethyl-4-oxo-3-(1-pyrrolidinyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate

- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate

Uniqueness

Ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate is unique due to its specific substitution pattern and the presence of both a benzodiazole ring and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

Ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₆N₂O₃

- Molecular Weight : 236.27 g/mol

- CAS Number : 871724-23-1

The compound belongs to the class of benzodiazoles, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzodiazole derivatives. This compound has shown promising results against a range of bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated significant free radical scavenging activity:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Assay | 25 |

| ABTS Assay | 30 |

This antioxidant activity may contribute to its protective effects in cellular models .

Neuroprotective Effects

Studies have also explored the neuroprotective effects of this compound. It was found to inhibit neuronal apoptosis in vitro and showed potential in models of neurodegenerative diseases. The mechanism is believed to involve the modulation of oxidative stress pathways and neuroinflammatory responses.

Case Study 1: Antimicrobial Efficacy

In a study published in Acta Chimica Slovena, researchers synthesized several benzodiazole derivatives and tested their antimicrobial efficacy. This compound exhibited one of the lowest MIC values against Gram-positive bacteria compared to other derivatives . This positions it as a strong candidate for further development as an antibiotic.

Case Study 2: Neuroprotection in Animal Models

A recent investigation into the neuroprotective properties of this compound involved treating mice with induced oxidative stress. Results indicated a significant reduction in markers of neuronal damage and inflammation . These findings support its potential therapeutic applications in conditions like Alzheimer's disease.

Propriétés

IUPAC Name |

ethyl 2,3-dimethyl-7-oxo-5,6-dihydro-4H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-4-17-12(16)8-5-9-11(10(15)6-8)13-7(2)14(9)3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPGRHDKIAXGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(C(=O)C1)N=C(N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.